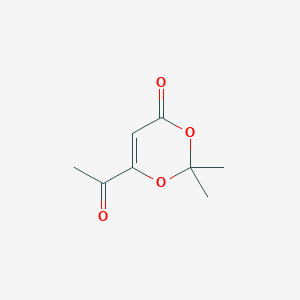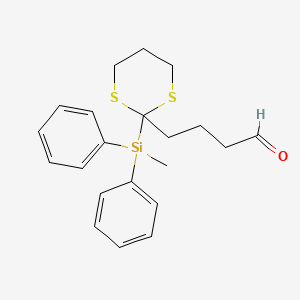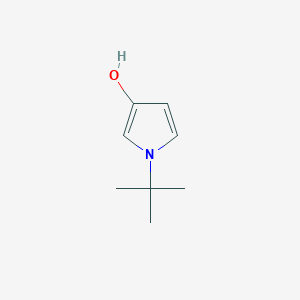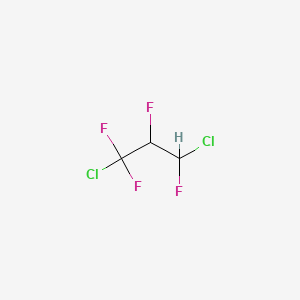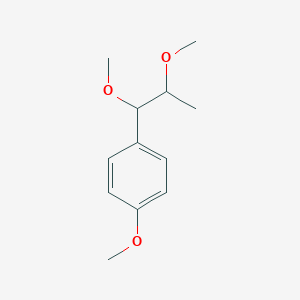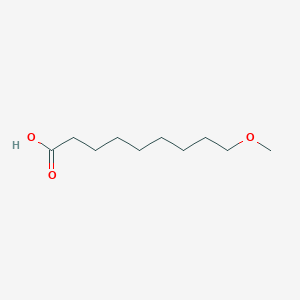
9-Methoxynonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxynonanoic acid is an organic compound with the molecular formula C₁₀H₂₀O₄ It is a derivative of nonanoic acid, featuring a methoxy group at the ninth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Methoxynonanoic acid can be synthesized through several methods. One common approach involves the oxidation of 9-methoxynonanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 1-octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of 1-octene, forming 9-methoxynonanal, which is then oxidized to this compound. This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxynonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it back to 9-methoxynonanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 9-Methoxynonanol.
Substitution: Various substituted nonanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methoxynonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic Acid: A saturated fatty acid with a similar structure but lacking the methoxy group.
9-Methoxynonanol: The alcohol counterpart of 9-Methoxynonanoic acid.
Pelargonic Acid: Another name for nonanoic acid, commonly used in industrial applications.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Eigenschaften
| 150098-31-0 | |
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
9-methoxynonanoic acid |
InChI |
InChI=1S/C10H20O3/c1-13-9-7-5-3-2-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
IKKKALAPJTVTBT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/no-structure.png)

